molecular formula C13H16N2O2 B11876364 Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate

Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B11876364
M. Wt: 232.28 g/mol
InChI Key: WSNJVFQRILWOIK-UHFFFAOYSA-N
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Description

Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an ethyl group at the 6-position and an ethyl acetate moiety at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and inflammatory pathways.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate

InChI

InChI=1S/C13H16N2O2/c1-3-10-5-6-12-14-8-11(15(12)9-10)7-13(16)17-4-2/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

WSNJVFQRILWOIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C(=NC=C2CC(=O)OCC)C=C1

Origin of Product

United States

Preparation Methods

Table 1: Stille Coupling Parameters

Starting MaterialReagentCatalystConditionsYield
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetateVinyltributyltinPd(PPh₃)₄ (0.25 mg)110°C, 16 h, N₂55%

Cyclization Strategies for Core Formation

Copper-Mediated Cyclization

Copper(I) iodide (0.025 mmol) and pivalic acid (0.25 mmol) in DMSO at 65°C facilitated the cyclization of tert-butyl 2-(pyridin-2-yl)acetate with 4-chlorobenzylamine to form imidazo[1,5-a]pyridine derivatives. Although this method targets a different regioisomer (imidazo[1,5-a]pyridine), it highlights the utility of copper catalysts in constructing analogous scaffolds. Adapting this protocol to imidazo[1,2-a]pyridine synthesis would require substituting 2-aminopyridine and optimizing electrophilic partners.

Thermal Cyclization with Chloroethylacetoacetate

A high-yielding route to ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (62% yield) involved refluxing 2-aminopyridine and 2-chloroethylacetoacetate in 1,2-dimethoxyethane at 90°C for 6 hours. This method exemplifies the use of β-keto esters for simultaneous cyclization and esterification. For C6 ethyl substitution, replacing 2-chloroethylacetoacetate with an ethyl-bearing analogue (e.g., 2-chloropropylacetoacetate) could be explored, though such data are absent in the reviewed literature.

Table 2: Cyclization Reaction Comparison

SubstrateReagentConditionsProductYield
2-Aminopyridine2-Chloroethylacetoacetate90°C, 6 h, DMEEthyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate62%

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with hexane/ethyl acetate gradients (1:1 to 0:1) proved effective for purifying imidazo[1,2-a]pyridine derivatives, as demonstrated in the Stille coupling protocol. Reverse-phase HPLC was utilized in patent-derived syntheses for final purification.

Spectroscopic Analysis

  • ¹H NMR : Characteristic signals include imidazo[1,2-a]pyridine protons at δ 7.2–9.3 ppm and ethyl ester quartets (δ 4.4 ppm) and triplets (δ 1.4 ppm).

  • MS (ESI) : Molecular ion peaks at m/z 231 [M+H]⁺ align with ethyl-substituted derivatives.

Challenges and Optimization Opportunities

Limitations of Current Methods

  • Low Yields : The Stille coupling’s 55% yield suggests room for improvement via ligand optimization (e.g., Xantphos instead of PPh₃).

  • Regioselectivity : Competing cyclization pathways may necessitate directing groups or tailored catalysts.

Alternative Approaches

  • Suzuki-Miyaura Coupling : Substituting boronic acids for tin reagents could enhance functional group tolerance.

  • Microwave-Assisted Synthesis : Reducing reaction times from 16 hours to minutes, as seen in analogous heterocycle syntheses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer activity. Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate has been studied for its potential to inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives are also recognized for their antimicrobial properties. Studies have shown that this compound exhibits activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory effects, which are being explored in preclinical studies. The combination of the imidazole and pyridine rings may contribute to the modulation of inflammatory pathways .

Case Study 1: Anticancer Activity

In a study published in the International Journal of Research Publication and Reviews, researchers synthesized several N-substituted imidazo[1,2-a]pyridine derivatives and tested their anticancer properties. This compound was included in the screening process and showed promising results against human cancer cell lines with IC50 values indicating effective cytotoxicity .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, including this compound. The study reported significant inhibition of bacterial growth, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may act by blocking γ-aminobutyric acid receptors, similar to the mechanism of action of zolpidem, a well-known hypnotic drug . This interaction can lead to various biological effects, including sedation and anxiolysis.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The imidazo[1,2-a]pyridine core allows for diverse substitutions, significantly altering physicochemical properties:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Synthetic Yield Key References
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate Br (6), CH2COOEt (3) 283.12 Not reported Not reported
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate Cl (6), 4-ClPh (2), CH2COOEt (3) 315.09 116–117 Not reported
Ethyl 2-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate F (4-Ph), CH2COOEt (3) 299.12 Viscous liquid Not reported
Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate Me (6), p-tolyl (2), CH2COOEt (3) 308.37 Not reported Not reported

Key Observations :

  • Aromatic Substituents : Fluorophenyl and p-tolyl groups at the 2-position influence solubility and metabolic stability. For instance, the 4-fluorophenyl analog exists as a viscous liquid, suggesting reduced crystallinity compared to solid chloro derivatives .
  • Synthetic Challenges : Yields for these compounds are often unreported, but related syntheses (e.g., 27% yield for a dimethyl analog) indicate moderate efficiency .

Spectral and Analytical Data Comparison

NMR Spectroscopy :

  • Ethyl 2-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate :
    • 1H NMR: δ 1.29 (t, J = 7.2 Hz, 3H, CH3), 4.23 (q, J = 7.2 Hz, 2H, OCH2), 7.80–8.16 (m, aromatic protons) .
    • 13C NMR: δ 14.2 (CH3), 61.8 (OCH2), 162.8 (C-F coupling, J = 246.1 Hz) .
  • Ethyl 2-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)acetate :
    • 1H NMR: δ 1.29 (t, 3H, CH3), 2.45 (s, 6H, CH3), 4.23 (q, 2H, OCH2) .

Mass Spectrometry :

  • Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate : HRMS (ESI) [M + H]+ calculated 315.0895, found 315.0891 .

Key Observations :

  • Ethyl ester protons (δ 1.29 ppm, triplet) and carbons (δ 14.2–61.8 ppm) are consistent across analogs.
  • Aromatic substituents (e.g., fluorine) induce distinct coupling patterns and shifts in NMR spectra .

Biological Activity

Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of imidazo[1,2-a]pyridine derivatives with ethyl acetate under controlled conditions. Various methods have been employed to optimize yield and purity, including:

  • Reagents : Ethyl chloroacetate, base catalysts (such as sodium ethoxide).
  • Conditions : Refluxing in organic solvents (e.g., ethanol or acetonitrile).

2.1 Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that compounds within this class showed activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
This compoundEscherichia coli20 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

2.2 Antitubercular Activity

In vitro studies have shown that this compound exhibits antitubercular activity against Mycobacterium tuberculosis. The compound's efficacy was evaluated using the following parameters:

CompoundMycobacterium StrainMIC (µg/mL)
This compoundH37Rv (ATCC No. 27294)12.5

This activity highlights its potential as a lead compound in tuberculosis treatment .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

3.1 Enzyme Inhibition

Research has shown that imidazo[1,2-a]pyridine derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways. For instance:

  • Inhibition of Mycolic Acid Biosynthesis : The compound interferes with the synthesis of mycolic acids in Mycobacterium tuberculosis, crucial for maintaining cell wall integrity .

3.2 Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that while the compound demonstrates antimicrobial properties, it also exhibits selective cytotoxicity towards cancer cells:

Cell LineIC50 (µM)
HeLa25
MCF730

This dual activity suggests potential applications in cancer therapy alongside its antimicrobial effects .

4. Case Studies and Research Findings

Several studies have documented the biological activities of imidazo[1,2-a]pyridine derivatives:

Case Study: Antimicrobial Efficacy

A recent study synthesized a series of ethyl imidazo derivatives and tested their antimicrobial efficacy against clinical isolates. The findings indicated that modifications to the imidazo ring significantly influenced activity levels.

Case Study: Antitubercular Testing

Another research effort focused on evaluating a library of imidazo derivatives for their antitubercular properties. The results highlighted that compounds with specific substitutions exhibited enhanced activity against M. tuberculosis.

5. Conclusion

This compound represents a promising candidate for further pharmacological exploration due to its multifaceted biological activities. Continued research is necessary to elucidate its mechanisms of action and to optimize its structure for enhanced efficacy and selectivity.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent condensation reactions. A common method involves reacting 2-aminopyridine derivatives with α-bromoketones (e.g., ethyl bromoacetate) in the presence of a base (e.g., K₂CO₃) under reflux in solvents like ethanol or dimethoxyethane . A two-step one-pot protocol using DMF-DMA (dimethylformamide dimethyl acetal) and active electrophiles can also achieve moderate-to-high yields . Key factors include temperature control (60–100°C), solvent polarity, and stoichiometric ratios of precursors. Purification via silica gel chromatography with gradients of petroleum ether/ethyl acetate is standard .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming connectivity. For example, the ethyl ester group typically shows a triplet at δ ~1.2–1.3 ppm (CH₃) and a quartet at δ ~4.1–4.3 ppm (CH₂) .
  • Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]+ = 299.119 for a fluoro analog) .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 27–44° for imidazo[1,2-a]pyridine derivatives), which correlate with biological activity .

Q. What preliminary biological screening assays are recommended for this compound?

Prioritize in vitro assays:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Cytotoxicity Controls : Use non-tumor cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How do substituents at the 6-position (e.g., ethyl vs. bromo) impact structure-activity relationships (SAR)?

Substituents at the 6-position significantly modulate bioactivity:

  • Ethyl Groups : Enhance lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • Bromo Groups : Increase electrophilicity, enhancing binding to cysteine residues in enzymes (e.g., kinases) .
  • Dihedral Angle Analysis : Smaller angles (e.g., 27° for bromo derivatives) correlate with stronger π-π stacking in enzyme active sites .

Q. What strategies optimize synthetic yield and scalability for industrial research?

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction times for scaling .
  • Green Chemistry : Use aqueous micellar media with Cu(II)-ascorbate catalysts to reduce waste .
  • Microwave Assistance : Accelerates cyclization steps (e.g., imidazo[1,2-a]pyridine core formation) .

Q. How should researchers resolve contradictions in biological data across structurally similar analogs?

Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

  • Dose-Response Curves : Validate activity across multiple concentrations .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies .
  • Meta-Analysis : Compare data across PubChem and peer-reviewed studies (e.g., antitumor IC₅₀ ranges) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Yields

PrecursorSolventTemperature (°C)Yield (%)Reference
2-Aminopyridine + Ethyl bromoacetateEthanol8065–75
DMF-DMA + ElectrophilesDME6085–90

Q. Table 2: Biological Activity Ranges for Analogues

Substituent (6-position)Anticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)Reference
Ethyl12–18 (HeLa)32–64 (S. aureus)
Bromo8–14 (MCF-7)16–32 (E. coli)

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